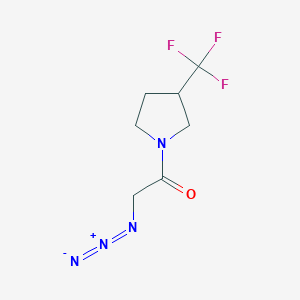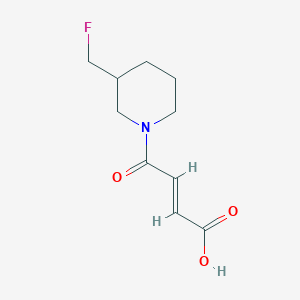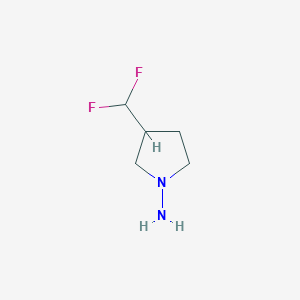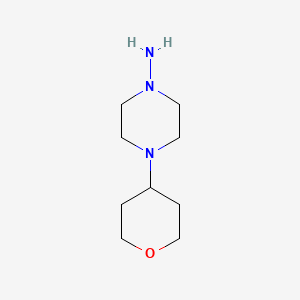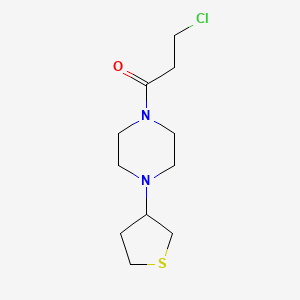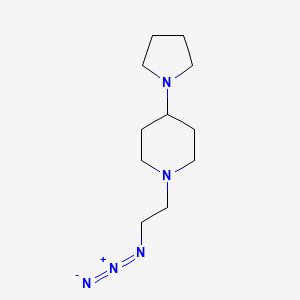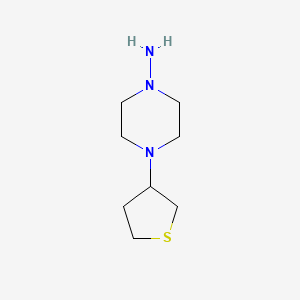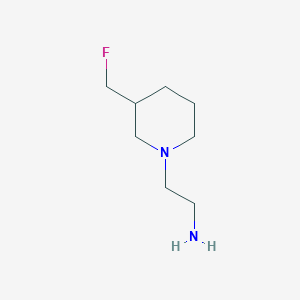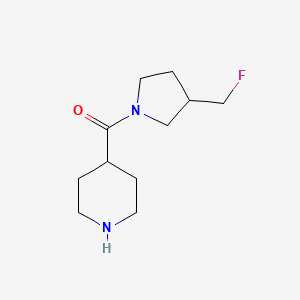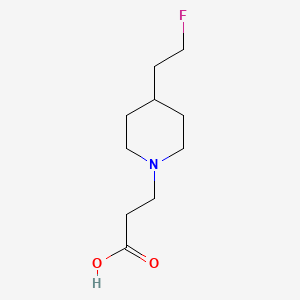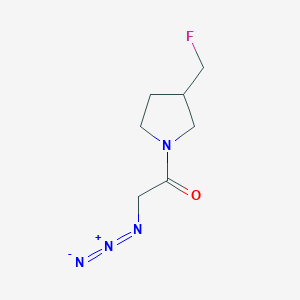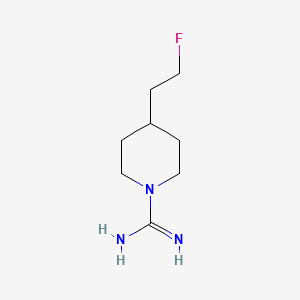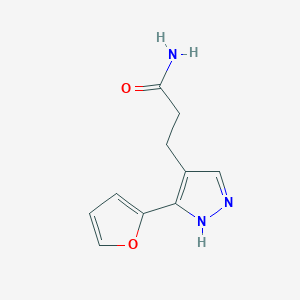
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide
描述
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide is an organic compound that contains a pyrazole ring, a furan ring, and a propanamide group. This multi-functional molecule has garnered interest due to its diverse applications in scientific research and industry. The presence of both furan and pyrazole motifs within the same molecule provides opportunities for unique chemical reactivities and biological activities.
作用机制
Target of Action
It has been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could be considered as potential targets for this compound.
Mode of Action
It’s known that the compound is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving electrophilic species .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The result of the action of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide is the inhibition of growth or killing of certain microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus . This suggests that the compound has potent antimicrobial properties.
生化分析
Biochemical Properties
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of antioxidant proteins . Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it may upregulate the expression of genes associated with antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function . The compound may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation of antioxidant pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses . Additionally, it may affect the levels of key metabolites, such as glucose and lipids, by altering the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide typically involves multi-step procedures. One common approach includes the condensation of a furan-2-carbaldehyde with a hydrazine derivative to form a hydrazone, followed by cyclization to yield the pyrazole ring. Subsequent functionalization of the pyrazole can be achieved by nucleophilic substitution reactions to introduce the propanamide group. Reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions. Temperature control is crucial, with reaction temperatures usually maintained between 0°C to 100°C, depending on the specific step.
Industrial Production Methods
Industrial-scale synthesis of this compound may employ continuous flow processes to optimize yield and purity. High-throughput techniques and advanced purification methods, like column chromatography and crystallization, are used to ensure the quality of the final product.
化学反应分析
Types of Reactions
Oxidation: : 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide can undergo oxidation reactions at the furan ring, leading to the formation of furanone derivatives.
Reduction: : The propanamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitro compounds.
Major Products
Oxidation Products: : Furanone derivatives.
Reduction Products: : Amino derivatives.
Substitution Products: : Halogenated or nitro-substituted pyrazoles.
科学研究应用
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide is utilized in various fields:
Chemistry: : As a precursor for the synthesis of more complex heterocyclic compounds.
Biology: : Potential use as a molecular probe to study enzyme activity.
Medicine: : Investigated for its anti-inflammatory and antimicrobial properties.
Industry: : Employed in the development of new materials with specialized functions.
相似化合物的比较
Compared to other furan or pyrazole-containing compounds, 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide stands out due to its combined structural features:
Similar Compounds: : Furan-2-carboxamide, 3-(pyrazol-4-yl)propanamide.
Uniqueness: : The presence of both furan and pyrazole rings in the same molecule provides a unique set of chemical reactivities and potential biological activities that are not commonly observed in simpler analogs.
属性
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXKNGOLUHDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


